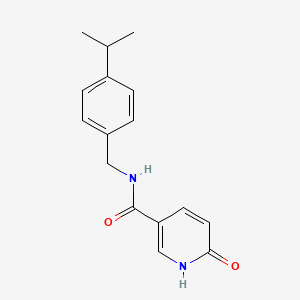![molecular formula C21H19N7O B5515583 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of an aryl halide with an imidazole . For example, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst yields a compound that can be further reacted with substituted acetophenones to yield corresponding chalcones .Molecular Structure Analysis
The molecular structure of “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” likely includes an imidazole ring, a pyrimidine ring, and phenyl groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” could include reactions typical of imidazole and pyrimidine rings. For instance, imidazole rings can undergo N-arylation reactions .Applications De Recherche Scientifique
Anticancer Research
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea derivatives have been studied for their anticancer properties. For example, Bazin et al. (2016) discovered that 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy-phenyl)urea exhibited cytostatic activity against non-small cell lung cancer cell lines. This compound induced the overexpression of the TP53 gene, suggesting its potential in reactivating mutant p53 in these cancer cells (Bazin et al., 2016).
Plant Biology and Agriculture
Urea derivatives, including those structurally similar to this compound, have shown promise in plant biology. Ricci and Bertoletti (2009) highlighted that some urea derivatives possess cytokinin-like activity and can enhance adventitious root formation, crucial in in vitro plant morphogenesis (Ricci & Bertoletti, 2009).
Chemical Synthesis and Reactions
Altural and Kollenz (1990) studied the reactions of certain pyrimidine derivatives, leading to the formation of N,N'-disubstituted ureas and imidazolyl-pyrimidinones. This type of research is vital for understanding the chemical properties and reactions involving compounds like this compound (Altural & Kollenz, 1990).
Enzyme Inhibition and Antioxidant Activity
Urea derivatives have been explored for their enzyme inhibition properties and potential antioxidant activities. For example, Mustafa et al. (2014) synthesized urea derivatives and assessed their effects on various enzymes, observing inhibition ranges and noting the compounds' effects on a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).
Chemical Reactions and Synthesis Techniques
Research has also been conducted on the synthesis and reactions of related compounds. Peng et al. (2008) applied a Pd(OAc)2/[mmim]I catalyst system for the oxidative carbonylation of amines to carbamates, ureas, and 2-oxazolidinones, demonstrating the versatility of these compounds in chemical synthesis (Peng et al., 2008).
Orientations Futures
The future directions for research on “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” could include further exploration of its potential biological activities and the development of new drugs based on its structure . Given the broad range of activities exhibited by imidazole-containing compounds, there is potential for the development of novel drugs .
Propriétés
IUPAC Name |
1-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-4-2-3-5-18(15)27-21(29)26-17-8-6-16(7-9-17)25-19-12-20(24-13-23-19)28-11-10-22-14-28/h2-14H,1H3,(H,23,24,25)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDRQYUTAYQSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)
![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)